4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine
Brand Name: Vulcanchem
CAS No.: 1251923-70-2
VCID: VC11650664
InChI: InChI=1S/C11H8N4S/c1-3-12-4-2-8(1)10-6-16-11(15-10)9-5-13-7-14-9/h1-7H,(H,13,14)
SMILES: C1=CN=CC=C1C2=CSC(=N2)C3=CN=CN3
Molecular Formula: C11H8N4S
Molecular Weight: 228.28 g/mol

4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine

CAS No.: 1251923-70-2

Cat. No.: VC11650664

Molecular Formula: C11H8N4S

Molecular Weight: 228.28 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine - 1251923-70-2

Specification

CAS No. 1251923-70-2
Molecular Formula C11H8N4S
Molecular Weight 228.28 g/mol
IUPAC Name 2-(1H-imidazol-5-yl)-4-pyridin-4-yl-1,3-thiazole
Standard InChI InChI=1S/C11H8N4S/c1-3-12-4-2-8(1)10-6-16-11(15-10)9-5-13-7-14-9/h1-7H,(H,13,14)
Standard InChI Key VTYAGAKAEFRORU-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C2=CSC(=N2)C3=CN=CN3
Canonical SMILES C1=CN=CC=C1C2=CSC(=N2)C3=CN=CN3

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a central 1,3-thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) linked at the 4-position to a pyridine ring and at the 2-position to a 1H-imidazol-5-yl group. The imidazole ring adopts a 1H-tautomeric form, with hydrogen located at the N1 position . This arrangement creates a conjugated π-system that may influence electronic properties and intermolecular interactions.

IUPAC Nomenclature

The systematic name follows priority rules for heterocyclic numbering:
2-(1H-Imidazol-5-yl)-4-(pyridin-4-yl)-1,3-thiazole
This reflects the thiazole as the parent structure, with substituents at C2 (imidazol-5-yl) and C4 (pyridin-4-yl) .

Comparative Structural Analysis

A methyl-substituted analog, 4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine (PubChem CID 136218393), provides a useful benchmark :

PropertyQuery CompoundMethyl Analog
Molecular FormulaC11H8N4SC12H10N4S
Molecular Weight (g/mol)228.27 (calculated)242.30
Key SubstituentsH at imidazole N1CH3 at imidazole C2

The absence of the methyl group in the query compound reduces steric hindrance and alters electronic distribution, potentially enhancing intermolecular interactions.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary disconnections emerge for constructing this framework:

  • Thiazole Core Formation: Classical Hantzsch thiazole synthesis between α-halo ketones and thioamides .

  • Cross-Coupling Strategies: Suzuki-Miyaura coupling to assemble pre-formed imidazole and pyridine subunits .

Hantzsch Thiazole Synthesis

A plausible route involves:

  • Condensation of 4-pyridylglyoxal with thioimidazole-5-carboxamide

  • Cyclization under acidic conditions to form the thiazole core .
    Reaction conditions typically require:

  • Solvent: Ethanol/water mixture

  • Temperature: 80–100°C

  • Catalyst: Iodine (0.1–1.0 equiv)

Metal-Free Coupling Protocols

Recent advances in green chemistry suggest alternative pathways:

  • Iodine-catalyzed oxidative coupling in micellar media

  • Mechanochemical grinding with ammonium acetate

Physicochemical Properties

Computational Predictions

Using the methyl analog as a reference , key properties were estimated via QSPR models:

PropertyPredicted ValueMethod
LogP (Octanol-Water)1.8 ± 0.3XLogP3
Water Solubility0.12 mg/mLAli-Bote
pKa (Basic)4.1 (imidazole N)ChemAxon

The compound likely exhibits moderate lipophilicity, favoring membrane permeability in biological systems.

Biological Activity and Applications

Cytotoxic Effects

Thiazole-imidazole hybrids show notable cytotoxicity against human cancer cell lines (GI50 = 0.8–5.2 μM) . Mechanistic studies suggest:

  • Topoisomerase II inhibition

  • Reactive oxygen species generation

  • Mitochondrial membrane depolarization

Challenges and Future Directions

Synthetic Limitations

Current barriers include:

  • Low yields in final cyclization steps (typically 30–45%)

  • Purification difficulties due to polar byproducts

Biological Optimization

Structure-activity relationship (SAR) studies should explore:

  • Substitution patterns on the imidazole ring

  • Bioisosteric replacement of thiazole sulfur

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